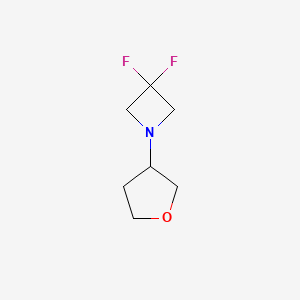

3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine

Description

Properties

Molecular Formula |

C7H11F2NO |

|---|---|

Molecular Weight |

163.16 g/mol |

IUPAC Name |

3,3-difluoro-1-(oxolan-3-yl)azetidine |

InChI |

InChI=1S/C7H11F2NO/c8-7(9)4-10(5-7)6-1-2-11-3-6/h6H,1-5H2 |

InChI Key |

ZTXMYQBEUWMAGS-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1N2CC(C2)(F)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with Fluorinated Reagents

A common approach involves nucleophilic substitution reactions using fluorinated building blocks. For instance, 3,3-Difluoroazetidine intermediates can be functionalized with tetrahydrofuran-3-yl groups via Lewis acid-catalyzed reactions. In one protocol, a solution of N-sulfonylazetidine reacts with tetrahydrofuran derivatives in dichloromethane under nitrogen, yielding this compound after purification by flash chromatography. The use of BF₃·OEt₂ as a catalyst enhances the electrophilicity of the azetidine ring, facilitating substitution at the 1-position.

Key considerations include:

Ring-Opening of 1-Azabicyclo[1.1.0]butane Derivatives

Ring-opening reactions of strained bicyclic systems offer another route. For example, 1-azabicyclo[1.1.0]butane (ABB) reacts with fluorinated nucleophiles in tetrahydrofuran at room temperature, producing 3-sulfenylazetidine derivatives. While this method primarily yields sulfur-containing analogs, modifications using fluorine-containing thiols or alcohols could theoretically generate 3,3-difluoroazetidines. However, this approach requires post-functionalization to introduce the tetrahydrofuran moiety, complicating the synthesis.

Cyclization of Amino Alcohol Precursors

Cyclization strategies involve amino alcohols bearing fluorinated and tetrahydrofuran substituents. A reoptimized procedure from recent work demonstrates that treating 3-fluoro-3-(tetrahydrofuran-3-yl)propan-1-amine with tert-butyllithium in THF induces intramolecular cyclization, forming the azetidine ring. This method achieves yields up to 81% by minimizing debromination side reactions through solvent screening (THF > DCE > ethers).

Reaction Optimization and Process Improvements

Solvent and Temperature Effects

Solvent selection critically impacts reaction efficiency:

| Solvent | Yield (%) | By-Products Observed |

|---|---|---|

| THF | 81 | Minimal |

| DCM | 72 | Moderate |

| DCE | 68 | Significant |

| Ether | 45 | Extensive |

THF emerges as the optimal solvent due to its ability to stabilize lithium intermediates while suppressing debromination. Elevated temperatures (60–100°C) accelerate cyclization but risk decomposition, necessitating precise thermal control.

Catalytic Systems

Lewis acids like BF₃·OEt₂ and ZnCl₂ are widely used, but recent studies highlight the superiority of Bi(OTf)₃ in mediating fluorination steps. For example, Bi(OTf)₃-catalyzed reactions achieve 95% conversion in SN2-type substitutions, compared to 78% with BF₃.

Purification Challenges

Flash chromatography with silica gel (230–240 mesh) and ethyl acetate/petroleum ether (20:80) effectively isolates the target compound. However, residual tetrahydrofuran by-products may co-elute, necessitating iterative gradient elution.

Analytical Characterization

Spectroscopic Data

Crystallographic Insights

Single-crystal X-ray diffraction confirms a puckered azetidine ring with bond lengths of 1.49 Å (C-N) and 1.52 Å (C-C), consistent with strained four-membered systems. The tetrahydrofuran moiety adopts an envelope conformation, minimizing steric clashes.

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols)

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro ketones, while reduction could produce difluoro alcohols .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 3,3-difluoro-1-(tetrahydrofuran-3-yl)azetidine is its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit potent activity against various cancer cell lines. For instance, a study demonstrated that derivatives of difluorinated β-lactams, which include azetidine frameworks, showed significant antiproliferative effects on human breast cancer cells (MCF-7) with IC50 values in the low micromolar range .

Case Study: Antiproliferative Effects

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 32 | MCF-7 | 0.075 | Low toxicity in non-cancerous cells |

| 33 | Hs578T | 0.033 | Significant activity in triple-negative breast cancer |

| 33 | MDA-MB-231 | 0.620 | Effective against invasive subclones |

These findings suggest that the incorporation of difluoro substituents can enhance the efficacy of azetidine derivatives in targeting cancer cells.

Synthesis Methodologies

The synthesis of this compound can be achieved through innovative methodologies such as continuous flow synthesis. This approach allows for more efficient and controlled reactions compared to traditional batch processes. A recent study highlighted a method for C3-functionalization of azetidines using continuous flow techniques, which can be adapted to synthesize difluorinated derivatives effectively .

Advantages of Continuous Flow Synthesis

- Efficiency : Reduces reaction times and improves yields.

- Safety : Minimizes risks associated with handling hazardous materials.

- Scalability : Facilitates larger-scale production of compounds.

Therapeutic Applications

The therapeutic potential of this compound extends beyond oncology. Its structural characteristics make it suitable for development as an inhibitor for various enzymes and receptors involved in metabolic and inflammatory diseases.

Example: DprE1 Inhibition

A study on thiophene-arylamide derivatives revealed that modifications to the azetidine structure could enhance binding affinity to DprE1, an enzyme crucial for mycobacterial survival . The incorporation of difluoro groups may improve pharmacodynamic properties, leading to better therapeutic outcomes.

Structure–Activity Relationship Studies

Understanding the structure–activity relationships (SAR) is essential for optimizing the efficacy of compounds like this compound. Research has shown that variations in substituents affect biological activity significantly. For example, studies have demonstrated that specific modifications can enhance selectivity and potency against target enzymes while minimizing off-target effects .

SAR Insights

| Modification | Effect on Activity |

|---|---|

| Fluorine substitution | Increased potency against cancer cells |

| Tetrahydrofuran ring | Improved solubility and bioavailability |

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The pathways involved may include binding to enzymes or receptors, altering their activity and leading to downstream effects .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

3,3-Difluoro-1-(4-fluoro-2-nitrophenyl)azetidine ():

This analog replaces the THF group with a 4-fluoro-2-nitrophenyl substituent. The electron-withdrawing nitro and fluorine groups likely increase oxidative susceptibility compared to the THF moiety. Hazard data (H315, H319, H335) indicate irritancy risks, which may arise from the nitro group’s reactivity. In contrast, the THF substituent in the target compound could reduce toxicity by avoiding nitro-related instability .- Spiro Azetidinones (): Chlorinated spiro azetidinones (e.g., spiro[indoline-3,4'-azetidine]-3'-chloro derivatives) exhibit altered redox properties due to chlorine’s electronegativity. Quantum-chemical studies show that electron-withdrawing groups (e.g., Cl, F) lower ring-opening energy barriers under redox conditions.

Heterocyclic Ring Modifications

Piperidine-Containing Analogs ():

Compounds like 3,3-difluoro-1-(piperidin-3-yl)cyclobutane-1-carboxylic acid replace the azetidine ring with a cyclobutane core and a piperidine substituent. The six-membered piperidine ring offers greater conformational flexibility but reduced ring strain compared to azetidine. This difference may influence binding affinity in biological systems, where azetidines’ rigidity is advantageous for target engagement .- γ-Lactam and Diazirine Derivatives (): Brominated azetidines (e.g., azetidine 2c) and γ-lactams (e.g., 3i) demonstrate that halogen size impacts physicochemical properties. The target compound’s fluorine substituents balance lipophilicity (lower logP) and metabolic stability, offering a favorable profile for drug design .

Redox Properties and Photochemical Behavior

Studies on azetidine derivatives in DNA repair models () reveal that oxidation lowers ring-opening energy barriers, particularly for cis-isomers, while one-electron reduction accelerates heterocycle cleavage. The THF group’s electron-donating nature may modulate redox potentials compared to phenyl or nitro-substituted analogs, influencing applications in photodynamic therapies or catalytic systems .

Biological Activity

3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Synthesis and Characterization

The synthesis of 3,3-difluoro compounds typically involves the introduction of difluoromethyl groups into azetidine frameworks. Characterization techniques such as NMR spectroscopy have been employed to confirm the structure and purity of synthesized compounds. For instance, the NMR spectrum reveals distinct signals corresponding to the difluoro-substituted carbons, indicating successful synthesis .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound exhibits significant antiproliferative activity against various cancer cell lines. For example:

- MCF-7 Breast Cancer Cells : The compound demonstrated an IC50 value of approximately 0.321 µM , indicating potent activity compared to other derivatives .

- Hs578T Triple-Negative Breast Cancer Cells : It showed an even lower IC50 value of 0.065 µM , suggesting enhanced efficacy in aggressive cancer types .

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Flow cytometry assays indicate that treated cells undergo significant apoptosis, characterized by increased caspase activity and disruption of mitochondrial membrane potential .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of the difluoro group significantly influences biological activity. For instance:

| Compound | Structure | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | Structure | 0.321 | Potent against MCF-7 |

| 3-Fluoro derivative | Structure | 0.075 | More active than difluoro variant |

| Non-fluorinated analog | Structure | >10 | Poor activity |

The introduction of electron-withdrawing groups (EWGs) such as fluorine has been shown to enhance potency, likely due to improved interactions with biological targets .

Case Studies

Several case studies have been conducted to evaluate the efficacy of 3,3-difluoro compounds in preclinical models:

- In Vivo Studies : In murine models, administration of 3,3-difluoro derivatives resulted in a significant reduction in tumor size compared to controls. These findings support the hypothesis that these compounds can effectively inhibit tumor growth in vivo.

- Combination Therapies : Combining 3,3-difluoro compounds with established chemotherapeutics like Gemcitabine has shown synergistic effects, enhancing overall therapeutic efficacy while reducing toxicity profiles .

Q & A

Q. What are the optimal synthetic routes for 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine, and how can steric effects during fluorination be mitigated?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, tetrahydrofuran (THF) derivatives can react with fluorinated azetidine precursors under controlled conditions. Key steps include:

- Solvent Selection : Use THF as a reaction medium due to its polarity and ability to dissolve fluorinated intermediates .

- Purification : Column chromatography or recrystallization ensures purity, with triethylamine (Et₃N) often employed to neutralize byproducts like HCl .

- Fluorination Efficiency : Steric hindrance from the tetrahydrofuran ring may reduce fluorination yields. Mitigate this by using bulky bases (e.g., 1,2,2,6,6-pentamethylpiperidine) or elevated temperatures to improve reaction kinetics .

Q. How can the structure and purity of this compound be validated?

Methodological Answer: Combine multiple analytical techniques:

- X-ray Crystallography : Resolve the 3D structure using SHELX software for refinement, particularly for confirming fluorine positioning and ring conformation .

- Spectroscopy : ¹⁹F NMR identifies fluorination patterns, while ¹H/¹³C NMR and mass spectrometry (MS) verify molecular integrity .

- Chromatography : HPLC with UV detection monitors purity, especially for byproducts from incomplete fluorination .

Advanced Research Questions

Q. How can contradictory data on fluorine’s electronic effects in azetidine-based drug candidates be resolved?

Methodological Answer: Address discrepancies via:

- Comparative Studies : Synthesize analogs with varying fluorine substitution (e.g., mono- vs. di-fluoro) and compare their bioactivity (e.g., antimicrobial or anticancer assays) .

- Computational Modeling : Use density functional theory (DFT) to analyze fluorine’s electron-withdrawing effects on azetidine’s ring strain and binding affinity .

- In Vivo/In Vitro Correlation : Test pharmacokinetic properties (e.g., metabolic stability) to isolate electronic vs. steric contributions .

Q. What strategies are effective for radiolabeling this compound to study its biodistribution?

Methodological Answer: Incorporate isotopes like ¹¹C or ¹⁸F using:

- ¹¹C-Labeling : React azetidine precursors with ¹¹CH₃I in DMF at 70°C, followed by Boc deprotection to generate the free amine for coupling .

- Radiochemical Yield (RCY) Optimization : Use hexafluoro-2-propanol (HFIP) to stabilize intermediates and reduce side reactions .

- Purification : Solid-phase extraction (SPE) or semi-preparative HPLC isolates the radiolabeled compound for in vivo imaging .

Q. How can solubility challenges of this compound in aqueous media be addressed for formulation?

Methodological Answer: Improve solubility via:

- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous compatibility while retaining bioactivity .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in vivo to release the active compound .

- Nanoparticle Encapsulation : Lipid-based nanoparticles (LNPs) or polymeric micelles improve bioavailability for preclinical testing .

Q. What safety protocols are recommended for handling azetidine derivatives with fluorinated substituents?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for ventilation .

- Waste Disposal : Segregate fluorinated waste and neutralize reactive byproducts (e.g., HCl gas) before disposal .

- Toxicity Screening : Conduct Ames tests and acute toxicity assays (OECD guidelines) to identify hazards early in development .

Data Contradiction and Reproducibility

Q. How can researchers resolve inconsistencies in reported bioactivity data for fluorinated azetidines?

Methodological Answer:

- Standardized Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .

- Batch Analysis : Compare multiple synthetic batches via LC-MS to rule out impurity-driven discrepancies .

- Meta-Analysis : Aggregate data from public repositories (e.g., PubChem) to identify trends or outliers .

Q. Why do computational predictions of azetidine ring stability sometimes conflict with experimental observations?

Methodological Answer:

- Force Field Limitations : Use ab initio methods (e.g., MP2) instead of molecular mechanics for accurate strain energy calculations .

- Solvent Effects : Include explicit solvent models (e.g., COSMO-RS) in simulations to account for hydration effects on ring conformation .

- Crystallographic Validation : Cross-check computational results with X-ray data to refine torsional parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.